4-((1H-Imidazol-1-yl)methyl)piperidine
Overview
Description
“4-((1H-Imidazol-1-yl)methyl)piperidine” is a heterocyclic building block used in chemical synthesis . It is also known as "4-(1H-imidazol-1-ylmethyl)piperidine dihydrochloride hydrate" .
Synthesis Analysis
The synthesis of “4-((1H-Imidazol-1-yl)methyl)piperidine” involves a mixture of imidazole, anhydrous potassium carbonate, 4-fluorobenzaldehyde, hexadecyltri-n-butylphosphonium bromide, and dimethylformamide .Scientific Research Applications
Antimicrobial Agents
Imidazole derivatives, including “4-((1H-Imidazol-1-yl)methyl)piperidine”, have been studied for their potential as antimicrobial agents. They exhibit a broad range of biological activities, including antibacterial and antifungal effects. For instance, certain imidazole compounds have shown significant activity against E. coli, S. aureus, and B. subtillis, highlighting their potential in developing new antimicrobial therapies .
Antioxidant Properties
The imidazole moiety has been associated with antioxidant properties. Compounds containing the imidazole ring, such as “4-((1H-Imidazol-1-yl)methyl)piperidine”, can scavenge free radicals and protect cells from oxidative stress. This is crucial in preventing diseases related to oxidative damage, including neurodegenerative disorders .
Organic Light-Emitting Diodes (OLEDs)
In the field of materials science, “4-((1H-Imidazol-1-yl)methyl)piperidine” derivatives are investigated for their use in OLED technology. They can serve as blue phosphorescent emitters, contributing to the advancement of display and lighting technologies .
Mechanism of Action
Target of Action
Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their amphoteric nature . They can show both acidic and basic properties, which allows them to interact with a wide range of biological targets.
Biochemical Pathways
Imidazole derivatives are known to affect a wide range of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can impact their bioavailability .
Result of Action
Imidazole derivatives are known to exhibit a broad range of biological activities, which can result in various molecular and cellular effects .
properties
IUPAC Name |
4-(imidazol-1-ylmethyl)piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-3-10-4-2-9(1)7-12-6-5-11-8-12/h5-6,8-10H,1-4,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPCQDEWEJQHOJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CN2C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00627397 | |
Record name | 4-[(1H-Imidazol-1-yl)methyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00627397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
90748-03-1 | |
Record name | 4-[(1H-Imidazol-1-yl)methyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00627397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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